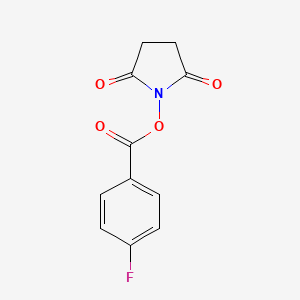

2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSQMISUDUUZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434200 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66134-67-6 | |

| Record name | Benzoic acid, 4-fluoro-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66134-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-succinimidyl 4-fluorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066134676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-SUCCINIMIDYL 4-FLUOROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGN7SEN5K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate (SFB) for Researchers and Drug Development Professionals

Introduction

2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate, commonly known as N-Succinimidyl 4-fluorobenzoate (SFB), is an amine-reactive chemical compound widely utilized in the fields of bioconjugation, molecular imaging, and drug development. Its significance is particularly pronounced in the synthesis of radiolabeled biomolecules for Positron Emission Tomography (PET), a powerful in vivo imaging technique. When labeled with the positron-emitting radionuclide fluorine-18 ([¹⁸F]), SFB serves as a prosthetic group for the ¹⁸F-labeling of peptides, proteins, and antibodies. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of SFB, with a focus on detailed experimental protocols and technical data relevant to researchers and scientists.

Chemical and Physical Properties

This compound is an organic compound that features a 4-fluorobenzoate moiety linked to a succinimide ring through an ester bond. The N-hydroxysuccinimide (NHS) ester is a key functional group that imparts reactivity towards primary and secondary amines.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | N-Succinimidyl 4-fluorobenzoate, SFB |

| CAS Number | 66134-67-6 |

| Molecular Formula | C₁₁H₈FNO₄ |

| Molecular Weight | 237.18 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Limited solubility in aqueous solutions. |

Synthesis of this compound

The synthesis of SFB involves the activation of 4-fluorobenzoic acid with N-hydroxysuccinimide. This can be achieved using a variety of coupling agents. A common laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of Non-radiolabeled SFB

Materials:

-

4-Fluorobenzoic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or Di(N-succinimidyl) carbonate (DSC)

-

Dry acetonitrile (ACN) or Dichloromethane (DCM)

-

Triethylamine (if using DSC)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-fluorobenzoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in dry acetonitrile or dichloromethane.

-

Addition of Coupling Agent:

-

Using DCC: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in the same dry solvent to the reaction mixture at 0 °C.

-

Using DSC: Add di(N-succinimidyl) carbonate (1.1 equivalents) and triethylamine (1.2 equivalents) to the reaction mixture at room temperature.

-

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

If using DCC: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

Expected Yield: 40-60%

Application in Bioconjugation: Labeling of Biomolecules

The primary application of SFB is the covalent modification of biomolecules, particularly the labeling of proteins and peptides at their primary amino groups (the N-terminus and the ε-amino group of lysine residues). This reaction, known as aminolysis, results in the formation of a stable amide bond.

Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution. The primary amine of the biomolecule attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. The N-hydroxysuccinimide is subsequently released as a leaving group, forming the stable amide bond.

Caption: Reaction of SFB with a primary amine on a biomolecule.

Experimental Protocol: Protein Labeling with SFB

Materials:

-

Protein or peptide solution in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.5)

-

This compound (SFB)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Prepare a solution of the protein to be labeled in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. The optimal pH for the reaction is typically between 7.2 and 8.5.

-

SFB Stock Solution: Immediately before use, prepare a stock solution of SFB in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess of the labeling reagent.

-

Labeling Reaction: Add the desired molar excess of the SFB stock solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of SFB over the protein.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C for 2-4 hours. The optimal time may need to be determined empirically.

-

Quenching: Stop the reaction by adding a quenching solution to consume any unreacted SFB. Incubate for an additional 30 minutes at room temperature.

-

Purification: Remove the unreacted SFB and byproducts (N-hydroxysuccinimide) by size-exclusion chromatography or dialysis against an appropriate buffer.

-

Characterization: Characterize the labeled protein to determine the degree of labeling, typically using UV-Vis spectroscopy or mass spectrometry.

Factors Influencing Bioconjugation Efficiency

| Factor | Effect on Reaction | Recommendations |

| pH | The rate of reaction with amines increases with pH as more amines are deprotonated and nucleophilic. However, the rate of hydrolysis of the NHS ester also increases significantly at higher pH. | Optimal pH is typically between 7.2 and 8.5. A compromise must be found to maximize amine reactivity while minimizing hydrolysis. |

| Concentration | Higher concentrations of both the biomolecule and SFB will increase the reaction rate. | Use the highest feasible concentrations to drive the reaction to completion. |

| Temperature | Higher temperatures increase the reaction rate but can also lead to protein denaturation and increased hydrolysis of the NHS ester. | Reactions are typically performed at room temperature or 4 °C. |

| Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with SFB. | Use amine-free buffers such as phosphate, bicarbonate, or HEPES. |

| Stability of SFB | SFB is susceptible to hydrolysis in aqueous solutions. The half-life of NHS esters can range from hours at neutral pH to minutes at alkaline pH. | Prepare stock solutions of SFB in anhydrous organic solvents immediately before use and add them to the aqueous reaction mixture. |

Radiolabeling with Fluorine-18

The most prominent application of SFB is in the synthesis of [¹⁸F]SFB for PET imaging. The fluorine-18 isotope is typically introduced via nucleophilic substitution on a suitable precursor.

[¹⁸F]SFB Synthesis Workflow

Caption: General workflow for the synthesis of [¹⁸F]SFB.

Quantitative Data for [¹⁸F]SFB Synthesis

Various methods for the synthesis of [¹⁸F]SFB have been reported, with differing precursors, reaction conditions, and resulting yields.

| Method | Precursor | Key Reagents | Synthesis Time (min) | Decay-Corrected Radiochemical Yield (%) |

| Multi-step | 4-Formyl-N,N,N-trimethylanilinium triflate | K₂CO₃, Kryptofix 2.2.2, oxidizing agent, DCC/NHS | ~100 | 25 |

| Improved Multi-step | Ethyl 4-(trimethylammonium)benzoate triflate | K₂CO₃, Kryptofix 2.2.2, TSTU | ~80 | 30-35 |

| One-pot, Microwave-assisted | Ethyl 4-(N,N,N-trimethylammonium)benzoate triflate | K₂CO₃, Kryptofix 2.2.2, KOtBu, TSTU | < 30 | 35-50 |

| Microfluidic | 4-(tert-butoxycarbonyl)-N,N,N-trimethylphenylammonium triflate | TPAH, TSTU | ~6.5 | ~64 |

Conclusion

This compound is a versatile and indispensable tool for researchers, scientists, and drug development professionals. Its ability to efficiently label biomolecules with a fluorine atom, particularly the PET isotope ¹⁸F, has significantly advanced the field of molecular imaging. A thorough understanding of its chemical properties, synthesis, and reaction kinetics is crucial for its successful application in bioconjugation and the development of novel diagnostic and therapeutic agents. This guide provides the foundational knowledge and detailed protocols necessary to effectively utilize SFB in a research and development setting.

An In-depth Technical Guide to N-succinimidyl 4-fluorobenzoate (SFB)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-succinimidyl 4-fluorobenzoate (SFB), a key reagent in bioconjugation and molecular imaging. The document details its chemical structure, physicochemical properties, and primary applications, with a focus on its radiolabeled analogue, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), a critical tool in Positron Emission Tomography (PET).

Core Concepts

N-succinimidyl 4-fluorobenzoate is an active ester primarily utilized for the acylation of primary and secondary amines, such as the N-terminus of proteins or the side chain of lysine residues. This reactivity makes it an excellent candidate for attaching a fluorobenzoyl group to biomolecules. The introduction of the fluorine atom is of particular importance in the context of drug development and molecular imaging, as the radioactive isotope fluorine-18 is a widely used positron emitter for PET imaging.[1][2][3] The metabolic stability of the resulting fluorobenzoylated biomolecules further enhances its utility in in vivo studies.[1][4]

Chemical Structure and Properties

The chemical structure of N-succinimidyl 4-fluorobenzoate consists of a 4-fluorobenzoyl group linked to a succinimidyl ester. The succinimidyl group is an excellent leaving group, facilitating the nucleophilic attack by amines.

Table 1: Physicochemical Properties of N-succinimidyl 4-fluorobenzoate

| Property | Value | Reference |

| Chemical Formula | C₁₁H₈FNO₄ | [5][6] |

| Molecular Weight | 237.186 g/mol | [6][7] |

| Appearance | White solid | [2] |

| Melting Point | 143-144 °C | [2] |

| CAS Number | 66134-67-6 | [6] |

| [¹⁸F]SFB CAS Number | 141762-27-8 | [6] |

Table 2: Crystallographic Data for N-succinimidyl 4-fluorobenzoate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [8] |

| Space Group | P2₁/n | [8] |

| a | 9.177(3) Å | [8] |

| b | 5.472(2) Å | [8] |

| c | 22.414(7) Å | [8] |

| β | 95.264(4)° | [8] |

| Volume | 1120.7 ų | [8] |

| Z | 4 | [8] |

Applications in Bioconjugation and PET Imaging

The primary application of SFB, particularly its radiolabeled form [¹⁸F]SFB, is the labeling of peptides, proteins, antibodies, and other biomolecules for PET imaging.[2][9] This allows for the non-invasive in vivo visualization and quantification of biological processes at the molecular level. The process involves the conjugation of [¹⁸F]SFB to a targeting biomolecule, which then carries the positron-emitting ¹⁸F isotope to a specific biological target, such as a receptor or antigen.

Experimental Protocols

Synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)

Multiple methods for the synthesis of [¹⁸F]SFB have been developed, including multi-step and one-pot procedures. The choice of method often depends on the available equipment and desired radiochemical yield.

1. Three-Step Synthesis from a Trimethylammonium Precursor [1][4][9]

This is a widely used and reliable method.

-

Step 1: ¹⁸F-Fluorination: The synthesis begins with the nucleophilic aromatic substitution of a trimethylammonium precursor, such as 4-formyl-N,N,N-trimethylanilinium triflate, with [¹⁸F]fluoride. This reaction is typically carried out in an aprotic solvent like acetonitrile at elevated temperatures.

-

Step 2: Oxidation: The resulting 4-[¹⁸F]fluorobenzaldehyde is then oxidized to 4-[¹⁸F]fluorobenzoic acid.

-

Step 3: Esterification: Finally, the 4-[¹⁸F]fluorobenzoic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or with N,N'-disuccinimidyl carbonate to form [¹⁸F]SFB.[1][4][10]

Table 3: Typical Parameters for the Three-Step [¹⁸F]SFB Synthesis

| Parameter | Value | Reference |

| Precursor | 4-formyl-N,N,N-trimethylanilinium triflate | [1][4] |

| Radiochemical Yield (decay-corrected) | 25-35% | [1][4][9] |

| Total Synthesis Time | ~80-100 minutes | [1][4][9] |

| Purification | HPLC | [10] |

2. One-Pot Synthesis [11][12][13]

To simplify the procedure and reduce synthesis time, one-pot methods have been developed. These often involve microwave-assisted reactions and can be completed in a shorter timeframe.[11][13] A common one-pot approach involves the radiofluorination of ethyl 4-(trimethylammonium triflate)benzoate, followed by saponification and subsequent reaction with an activating agent like N,N,N',N'-tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate (HSTU) to yield [¹⁸F]SFB.[12]

Table 4: Typical Parameters for a One-Pot [¹⁸F]SFB Synthesis

| Parameter | Value | Reference |

| Precursor | Ethyl 4-(trimethylammonium triflate)benzoate | [12] |

| Radiochemical Yield (decay-corrected) | up to 44% | [12] |

| Total Synthesis Time | < 60 minutes | [12] |

| Purification | HPLC or SPE | [11][12] |

Protein Labeling with [¹⁸F]SFB

The conjugation of [¹⁸F]SFB to a protein is a critical step for the development of a radiolabeled imaging agent.

Methodology:

-

Preparation of [¹⁸F]SFB: Synthesize and purify [¹⁸F]SFB using one of the methods described above. The purified [¹⁸F]SFB is typically dissolved in a suitable organic solvent like acetonitrile.

-

Protein Solution: Prepare a solution of the target protein in a buffer with a slightly alkaline pH (typically around 8.4) to ensure the deprotonation of the primary amino groups.[14]

-

Conjugation Reaction: Add the [¹⁸F]SFB solution to the protein solution and allow the reaction to proceed at room temperature for 15-30 minutes.[9]

-

Purification: The resulting ¹⁸F-labeled protein is purified from unreacted [¹⁸F]SFB and other byproducts using methods such as size-exclusion chromatography (e.g., PD-10 column) or HPLC.[10]

Table 5: Typical Parameters for Protein Labeling with [¹⁸F]SFB

| Parameter | Value | Reference |

| pH | ~8.4 | [14] |

| Reaction Time | 15-30 minutes | [9] |

| Labeling Yield | 40-60% | [9] |

| Purification Method | Size-Exclusion Chromatography, HPLC | [10] |

Safety Considerations

N-succinimidyl 4-fluorobenzoate and its precursors should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn.[15] Avoid inhalation of dust and contact with skin and eyes.[15] For radiolabeling procedures involving ¹⁸F, all work must be conducted in a shielded hot cell with appropriate radiation safety measures in place.

Conclusion

N-succinimidyl 4-fluorobenzoate is a valuable and versatile tool for researchers in chemistry, biology, and medicine. Its ability to efficiently label biomolecules with fluorine, particularly the positron-emitting isotope ¹⁸F, has made it an indispensable reagent in the development of novel PET imaging agents. The ongoing improvements in its synthesis, including the development of one-pot and automated procedures, will likely expand its application in preclinical and clinical research.[16][17]

References

- 1. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scholars@Duke publication: Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. [scholars.duke.edu]

- 5. N-succinimidyl-4-fluorobenzoate | C11H8FNO4 | CID 451353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Succinimidyl 4-fluorobenzoate - Wikipedia [en.wikipedia.org]

- 7. GSRS [precision.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. Labeling proteins with fluorine-18 using N-succinimidyl 4-[18F]fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Scholars@Duke publication: Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. [scholars.duke.edu]

- 11. youtube.com [youtube.com]

- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 13. Microwave-assisted One-pot Synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of the Efficacy of N -Succinimidyl 4-[ 18 F]fluorobenzoate ([ 18 F]SFB) as a Synthon for Labeling Peptides, Illustrated by the Reaction with Glutathione - Orlovskaya - Radiochemistry [jdigitaldiagnostics.com]

- 15. peptide.com [peptide.com]

- 16. mdpi.com [mdpi.com]

- 17. Fully automated 18F-fluorination of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) for indirect labelling of nanobodies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) for Radiolabeling of Biomolecules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), a paramount prosthetic group for the ¹⁸F-labeling of peptides, proteins, and other biomolecules for Positron Emission Tomography (PET) imaging. This document outlines its chemical properties, detailed synthesis protocols, and methodologies for bioconjugation.

Core Concepts

N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is an activated ester widely utilized for the indirect radiolabeling of biomolecules. The succinimidyl group readily reacts with primary amino groups (e.g., the ε-amino group of lysine residues) on proteins and peptides under mild conditions, forming a stable amide bond. This allows for the introduction of the positron-emitting radionuclide fluorine-18 (¹⁸F) onto thermally sensitive and complex biological molecules that cannot withstand the harsh conditions of direct radiofluorination.

Chemical Formula and Molecular Weight

The key quantitative data for [¹⁸F]SFB are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₁H₈[¹⁸F]NO₄ |

| Molecular Weight | 238.18 g/mol (for the ¹⁸F isotopologue) |

| Half-life of ¹⁸F | 109.7 minutes |

| Decay Mode | β+ (Positron Emission) |

| Primary Application | Radiolabeling of proteins and peptides for PET imaging |

Experimental Protocols

I. Synthesis of the Precursor: 4-Formyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate

The traditional and widely used three-step synthesis of [¹⁸F]SFB begins with a quaternary ammonium precursor.

Methodology:

-

Step 1: Synthesis of 4-Formyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate.

-

Dissolve 4-formyl-N,N-dimethylaniline in dichloromethane.

-

Add methyl trifluoromethanesulfonate dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with cold dichloromethane and diethyl ether.

-

Dry the product under vacuum to yield the quaternary salt precursor.

-

II. Radiosynthesis of [¹⁸F]SFB (Three-Step Method)

This method remains a reliable and widely implemented procedure for producing [¹⁸F]SFB.

Methodology:

-

Step 1: [¹⁸F]Fluorination to form 4-[¹⁸F]Fluorobenzaldehyde.

-

Aseptically transfer aqueous [¹⁸F]fluoride to a reaction vessel.

-

Add a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.

-

Evaporate the solvent to dryness under a stream of nitrogen at 110°C.

-

Add the 4-formyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate precursor dissolved in dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture at 120°C for 5-10 minutes.[1]

-

-

Step 2: Oxidation to 4-[¹⁸F]Fluorobenzoic acid.

-

Cool the reaction mixture from the previous step.

-

Add an oxidizing agent, such as potassium permanganate or Oxone®.

-

Heat the mixture to facilitate the oxidation of the aldehyde to a carboxylic acid.

-

-

Step 3: Succinimidylation to [¹⁸F]SFB.

III. Purification of [¹⁸F]SFB

Purification is critical to remove unreacted [¹⁸F]fluoride and other impurities that can interfere with subsequent labeling reactions.

Methodology:

-

High-Performance Liquid Chromatography (HPLC) Purification.

-

Dilute the crude reaction mixture with the HPLC mobile phase (typically a mixture of acetonitrile and water with a small amount of trifluoroacetic acid).

-

Inject the diluted mixture onto a semi-preparative C18 HPLC column.

-

Monitor the elution profile using a radioactivity detector and a UV detector.

-

Collect the fraction corresponding to [¹⁸F]SFB.

-

The use of HPLC purification is necessary as it results in higher protein coupling yields and prevents cross-linking and lower immunoreactivity of antibodies.[3]

-

-

Solid-Phase Extraction (SPE) Formulation.

-

Dilute the collected HPLC fraction with water.

-

Pass the diluted solution through a C18 Sep-Pak cartridge to trap the [¹⁸F]SFB.

-

Wash the cartridge with water to remove residual HPLC solvents.

-

Elute the purified [¹⁸F]SFB from the cartridge with a small volume of a suitable solvent for bioconjugation, such as anhydrous acetonitrile or dimethylformamide (DMF).

-

IV. Protein Labeling with [¹⁸F]SFB

This protocol provides a general framework for conjugating [¹⁸F]SFB to a protein or peptide.

Methodology:

-

Protein Preparation.

-

Dissolve the protein or peptide in a suitable buffer, typically a bicarbonate or borate buffer with a pH of 8.5-9.0, to ensure the primary amino groups are deprotonated and available for reaction.

-

Ensure the protein concentration is optimized for the labeling reaction.

-

-

Conjugation Reaction.

-

Add the purified [¹⁸F]SFB in a small volume of organic solvent (e.g., acetonitrile or DMF) to the protein solution. The amount of organic solvent should be kept to a minimum (typically <10% of the total volume) to avoid protein denaturation.

-

Gently agitate the reaction mixture at room temperature or 37°C for 15-30 minutes.

-

-

Purification of the ¹⁸F-labeled Protein.

-

Separate the radiolabeled protein from unreacted [¹⁸F]SFB and other small molecules using size-exclusion chromatography (e.g., a PD-10 column) or dialysis.

-

The purified ¹⁸F-labeled protein is then formulated in a biocompatible buffer (e.g., phosphate-buffered saline) for in vivo applications.

-

V. Quality Control

Methodology:

-

Radiochemical Purity.

-

Determine the radiochemical purity of the final labeled protein using radio-TLC or radio-HPLC. The purity should typically be >95%.

-

-

Immunoreactivity (for antibodies).

-

Assess the binding affinity of the radiolabeled antibody to its target antigen to ensure that the labeling process has not compromised its biological activity.

-

Visualizations

Caption: Workflow for the synthesis and application of [18F]SFB.

Caption: Logical relationship of [18F]SFB in PET tracer development.

References

- 1. Continuous-Flow Synthesis of N-Succinimidyl 4-[18F]fluorobenzoate Using a Single Microfluidic Chip - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scholars@Duke publication: Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. [scholars.duke.edu]

An In-depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate (SFB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate, commonly known as N-Succinimidyl 4-fluorobenzoate (SFB), a key reagent in bioconjugation and radiolabeling. This document details its chemical properties, synthesis procedures for both its standard and radiolabeled forms, and its primary application in the labeling of proteins and peptides for diagnostic imaging and research.

Core Chemical and Physical Data

This compound is an amine-reactive compound that is widely utilized for the introduction of a fluorobenzoyl group into biomolecules. Its N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines on proteins and peptides to form stable amide bonds. The properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 66134-67-6 | [1][2] |

| Molecular Formula | C₁₁H₈FNO₄ | [1] |

| Molecular Weight | 237.186 g/mol | [1] |

| Melting Point | 113 °C | [2] |

| Appearance | White to off-white crystalline powder | N/A |

| Synonyms | N-Succinimidyl 4-fluorobenzoate (SFB), 4-Fluorobenzoic acid N-hydroxysuccinimide ester | [1] |

Synthesis of this compound

The synthesis of SFB can be achieved through several methods. A common laboratory-scale synthesis involves the coupling of 4-fluorobenzoic acid with N-hydroxysuccinimide.

Experimental Protocol: Synthesis of Non-Radioactive SFB

This protocol describes the synthesis of SFB using N,N'-Disuccinimidyl carbonate (DSC) as a coupling agent.[3][4]

Materials:

-

4-Fluorobenzoic acid

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Pyridine

-

Acetonitrile (anhydrous)

Procedure:

-

Dissolve 4-fluorobenzoic acid in anhydrous acetonitrile.

-

Add N,N'-Disuccinimidyl carbonate and a catalytic amount of pyridine to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

A similar procedure has been reported for a related compound, where di(N-succinimidyl) carbonate was reacted with a benzoic acid derivative in the presence of triethylamine in acetonitrile at 20°C for 20 hours, yielding the product in 51% yield.[5]

Radiolabeling with Fluorine-18: Synthesis of [¹⁸F]SFB

[¹⁸F]SFB is a crucial prosthetic group for labeling biomolecules with the positron-emitting radionuclide fluorine-18, enabling Positron Emission Tomography (PET) imaging. The synthesis is typically a multi-step process.

Overview of the Three-Step Radiosynthesis

A widely adopted method for the synthesis of [¹⁸F]SFB involves a three-step, one-pot procedure.[6][7]

-

[¹⁸F]Fluorination: Nucleophilic substitution of a precursor, such as a trimethylammonium triflate salt of a benzoate derivative, with [¹⁸F]fluoride.

-

Hydrolysis: Saponification of the resulting ester to form 4-[¹⁸F]fluorobenzoic acid.

-

Succinimidylation: Activation of the carboxylic acid and reaction with an N-hydroxysuccinimide derivative to form [¹⁸F]SFB.

Experimental Protocol: "Two-Pot" Radiosynthesis of [¹⁸F]SFB

This protocol is a classic and robust method for producing [¹⁸F]SFB.[8]

Materials:

-

[¹⁸F]Fluoride in [¹⁸O]water

-

Kryptofix 2.2.2./K₂CO₃

-

Ethyl 4-(trimethylammonium)benzoate triflate (precursor)

-

Dimethyl sulfoxide (DMSO)

-

Tetrapropylammonium hydroxide (TPAH)

-

O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU)

-

Acetonitrile

Procedure:

-

Azeotropic Drying of [¹⁸F]Fluoride: Add the aqueous [¹⁸F]fluoride solution to a vial containing Kryptofix 2.2.2. and potassium carbonate in acetonitrile. Evaporate the solvent under a stream of nitrogen at an elevated temperature to obtain the anhydrous [¹⁸F]fluoride-Kryptofix complex.

-

[¹⁸F]Fluorination: Dissolve the precursor, ethyl 4-(trimethylammonium)benzoate triflate, in DMSO and add it to the dried [¹⁸F]fluoride complex. Heat the reaction mixture.

-

Hydrolysis: After cooling, add tetrapropylammonium hydroxide to the reaction mixture and heat to hydrolyze the ethyl ester, forming the 4-[¹⁸F]fluorobenzoate salt.

-

Succinimidylation: Add a solution of TSTU in acetonitrile to the reaction mixture and heat to form [¹⁸F]SFB.

-

Purification: The crude [¹⁸F]SFB is then purified using high-performance liquid chromatography (HPLC).

Quantitative Data for [¹⁸F]SFB Synthesis

| Synthesis Method | Radiochemical Yield (Decay-Corrected) | Synthesis Time | Reference |

| Three-step (quaternary salt precursor) | 30-35% | ~80 min | [6] |

| Improved Three-step (DSC) | >80% (final step) | Reduced by ~45 min | [3][4] |

| "Two-Pot" Automated (FASTlab™) | 42% | 57 min | [8][9] |

| "One-Pot" Automated (FASTlab™) | 32% | Not specified | [8][9] |

Application in Bioconjugation: Labeling of Proteins and Peptides

The primary application of SFB is the covalent labeling of biomolecules through the reaction of its NHS ester with primary amines (e.g., the N-terminus or the side chain of lysine residues).

Experimental Protocol: Labeling a Monoclonal Antibody with [¹⁸F]SFB

This protocol is adapted from a method for labeling monoclonal antibody fragments.[3][4][10]

Materials:

-

Monoclonal antibody (or fragment) in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.5-9.0)

-

HPLC-purified [¹⁸F]SFB in a minimal volume of a suitable solvent (e.g., DMSO or acetonitrile)

-

Size-exclusion chromatography column for purification

Procedure:

-

Prepare a solution of the monoclonal antibody at a concentration of approximately 5-10 mg/mL in the reaction buffer.

-

Add the HPLC-purified [¹⁸F]SFB solution to the antibody solution. The molar ratio of SFB to the antibody should be optimized for the specific protein.

-

Incubate the reaction mixture at room temperature or 4°C for 15-30 minutes.

-

Quench the reaction if necessary by adding an excess of an amine-containing buffer (e.g., Tris).

-

Purify the [¹⁸F]-labeled antibody from unreacted [¹⁸F]SFB and its hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Determine the radiochemical purity and integrity of the labeled antibody using methods such as radio-TLC, radio-HPLC, and SDS-PAGE.

Experimental Protocol: Labeling an RGD Peptide with [¹⁸F]SFB

This protocol outlines the general steps for labeling a peptide, such as a cyclic RGD peptide.[8][11][12]

Materials:

-

RGD peptide with a primary amine available for conjugation

-

HPLC-purified [¹⁸F]SFB in acetonitrile or DMF

-

Reaction buffer (e.g., 50 mM sodium borate buffer, pH 8.5)

-

HPLC system for purification

Procedure:

-

Dissolve the RGD peptide in the reaction buffer.

-

Add the solution of [¹⁸F]SFB to the peptide solution.

-

Allow the reaction to proceed at room temperature for 15-20 minutes.

-

Quench the reaction by adding an acid (e.g., 2% TFA in water).

-

Purify the [¹⁸F]-labeled peptide using reversed-phase HPLC.

-

The final product's identity and purity can be confirmed by co-elution with a non-radioactive standard and mass spectrometry.

Quantitative Data for Biomolecule Labeling

| Biomolecule | Labeling Yield | Reference |

| Monoclonal Antibody F(ab')₂ Fragment | 40-60% | [3][4] |

| RGD Peptide (PRGD2) | Not specified directly for SFB, but the final formulated [¹⁸F]FPRGD2 yield was 13 ± 3% (d.c.) in 130 min | [8][9] |

| Glutathione (model peptide) | >99% | [13] |

Quality Control of Labeled Products

Ensuring the purity and integrity of the SFB-labeled biomolecule is critical for its intended application.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used to separate the labeled product from unreacted starting materials and byproducts.[14][15][16][17] Size-exclusion HPLC is often employed for purifying larger proteins like antibodies.

-

Thin-Layer Chromatography (TLC): Radio-TLC is a rapid method to assess the radiochemical purity of [¹⁸F]SFB and the labeled product.[18]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the identity of the labeled peptide by detecting the mass shift corresponding to the addition of the fluorobenzoyl group.[19][20][21][22]

Visualized Workflows

The following diagrams illustrate the key processes involving this compound.

Caption: General synthesis workflow for this compound.

Caption: Multi-step radiosynthesis workflow for [¹⁸F]SFB.

References

- 1. N-Succinimidyl 4-fluorobenzoate - Wikipedia [en.wikipedia.org]

- 2. CAS#:66134-67-6 | this compound | Chemsrc [chemsrc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Scholars@Duke publication: Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. [scholars.duke.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fully automated preparation and conjugation of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) with RGD peptide using a GE FASTlab™ synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Succinimidyl 4-[18F]-fluoromethylbenzoate-labeled dimeric RGD peptide for imaging tumor integrin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Thiol-Reactive 18F-Labeling Agent, N-[2-(4-18F-Fluorobenzamido)Ethyl]Maleimide, and Synthesis of RGD Peptide-Based Tracer for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]

- 15. sinobiological.com [sinobiological.com]

- 16. hplc.eu [hplc.eu]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of N-succinimidyl-4-[~(18)F]fluorobenzoate | Semantic Scholar [semanticscholar.org]

- 19. Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry | PLOS One [journals.plos.org]

- 21. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Technical Guide to N-Succinimidyl 4-Fluorobenzoate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

N-Succinimidyl 4-fluorobenzoate (SFB) is a crucial reagent in bioconjugation and radiolabeling, primarily utilized for the modification of proteins, peptides, and other biomolecules. Its significance is particularly pronounced in the field of positron emission tomography (PET), where its fluorine-18 isotopologue, [¹⁸F]SFB, serves as a versatile prosthetic group for the development of novel radiotracers. This technical guide provides an in-depth overview of the physical properties, synthesis, and key applications of N-succinimidyl 4-fluorobenzoate.

Core Physical Properties

A comprehensive understanding of the physical characteristics of N-succinimidyl 4-fluorobenzoate is essential for its effective handling, storage, and application in experimental settings. The key physical and chemical properties are summarized in the tables below.

| Identifier | Value | Source |

| IUPAC Name | 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate | Wikipedia[1] |

| CAS Number | 66134-67-6 | Lab Pro Inc[2], Wikipedia[1] |

| Molecular Formula | C₁₁H₈FNO₄ | PubChem[3], Lab Pro Inc[2] |

| Molecular Weight | 237.19 g/mol | PubChem[3], Lab Pro Inc[2] |

| Property | Value | Source |

| Physical State | Solid | Lab Pro Inc[2] |

| Color | White | Lab Pro Inc[2] |

| Melting Point | 119–120 °C (recrystallized from ethanol) | NIH[4] |

| Solubility | Soluble in alcohol. | ChemicalBook[5] |

| Stability | Moisture sensitive. Should be stored in a dry environment. | Lab Pro Inc[2] |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the chemical structure and purity of N-succinimidyl 4-fluorobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Source |

| ¹H NMR | CDCl₃ | 8.15 (m, 2H), 7.18 (m, 2H), 2.89 (s, 4H) | NIH[4] |

| ¹³C NMR | CDCl₃ | 169.4 (two C=O), 166.9 (d, J = 259.4 Hz), 161.0, 133.5 (d, J = 9.9 Hz), 121.4 (d, J = 3.0 Hz), 116.4 (d, J = 22.4 Hz), 25.8 | NIH[4] |

| ¹⁹F NMR | CDCl₃ | -101.3 | NIH[4] |

Synthesis of N-Succinimidyl 4-Fluorobenzoate

The synthesis of N-succinimidyl 4-fluorobenzoate is typically achieved through the activation of 4-fluorobenzoic acid. A common and effective method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or, more recently, di(N-succinimidyl) carbonate (DSC). The latter is often preferred due to the formation of a soluble urea byproduct, simplifying purification.

Experimental Protocol: Synthesis from 4-Fluorobenzoic Acid using Di(N-succinimidyl) Carbonate

This protocol outlines a general procedure for the synthesis of N-succinimidyl 4-fluorobenzoate.

Materials:

-

4-Fluorobenzoic acid

-

Di(N-succinimidyl) carbonate (DSC)

-

Triethylamine

-

Dry acetonitrile

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

To a suspension of 4-fluorobenzoic acid (10 mmol) and di(N-succinimidyl) carbonate (10 mmol) in dry acetonitrile (10 mL) at 10 °C, add triethylamine (16 mmol) in one portion.[6]

-

Stir the resulting solution for 20 hours at 20 °C.[6]

-

Filter the solution to remove any small impurities and evaporate the solvent in vacuo.[6]

-

Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (3 x 20 mL).[6]

-

Dry the organic layer over anhydrous sodium sulfate and evaporate in vacuo.[6]

-

Recrystallize the resulting white solid from ethanol to yield pure this compound.[6]

Workflow Diagram:

Caption: Workflow for the synthesis of N-succinimidyl 4-fluorobenzoate.

Application in Bioconjugation

The primary utility of N-succinimidyl 4-fluorobenzoate lies in its ability to react with primary amino groups (-NH₂) present in biomolecules, such as the N-terminus of proteins or the side chain of lysine residues. This reaction, known as acylation, forms a stable amide bond, thereby conjugating the fluorobenzoyl moiety to the target molecule.

Reaction Mechanism:

The N-succinimidyl ester is an excellent leaving group, facilitating the nucleophilic attack by the primary amine.

Caption: Acylation of a primary amine with N-succinimidyl 4-fluorobenzoate.

This conjugation is fundamental to its application in PET imaging. The synthesis of [¹⁸F]SFB allows for the introduction of the positron-emitting fluorine-18 isotope onto a wide range of biologically active molecules, enabling their use as in vivo imaging agents.[7] The stability of the resulting amide bond is a key advantage, ensuring that the radiolabel remains attached to the biomolecule under physiological conditions.[8]

References

- 1. N-Succinimidyl 4-fluorobenzoate - Wikipedia [en.wikipedia.org]

- 2. labproinc.com [labproinc.com]

- 3. N-succinimidyl-4-fluorobenzoate | C11H8FNO4 | CID 451353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Microwave-assisted One-pot Synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate, a key reagent in bioconjugation and labeling. Understanding these properties is critical for its effective storage, handling, and application in synthesizing well-defined bioconjugates for research, diagnostics, and therapeutic development.

Introduction to this compound

This compound, also known as N-Succinimidyl 4-fluorobenzoate (SFB), is an amine-reactive crosslinker. Its N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds. The presence of the fluorobenzoyl group allows for the introduction of a fluorine atom, which is particularly useful for applications in 18F radiolabeling for Positron Emission Tomography (PET).

The reactivity of the NHS ester, while advantageous for conjugation, also makes the molecule susceptible to hydrolysis, which is a critical consideration for its storage and use in aqueous environments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₈FNO₄ | [1] |

| Molecular Weight | 237.18 g/mol | [2] |

| Melting Point | 113 °C | |

| Appearance | White solid | [3] |

| CAS Number | 66134-67-6 | [1][2] |

Solubility

Qualitative Solubility Profile:

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common stock solution solvent. Should be anhydrous to prevent hydrolysis. |

| Dimethylformamide (DMF) | Soluble | Another common stock solution solvent. Should be anhydrous and amine-free. |

| Acetonitrile (ACN) | Soluble | Often used in purification and reaction steps. |

| Dichloromethane (DCM) | Soluble | Used in synthesis and purification. |

| Water and Aqueous Buffers | Sparingly Soluble to Insoluble | Hydrolysis is a competing reaction in aqueous media. Stock solutions in organic solvents are typically added to aqueous reaction mixtures. |

For practical applications, it is recommended to empirically determine the solubility in the specific solvent and concentration required for the intended experiment.

Stability

The stability of this compound is a critical factor influencing its shelf-life and reactivity in conjugation reactions. The primary degradation pathway is hydrolysis of the NHS ester.

Factors Affecting Stability

-

Moisture: The compound is sensitive to moisture, both in solid form and in solution. Storage in a desiccated environment is crucial to prevent hydrolysis.

-

pH: The rate of hydrolysis is highly pH-dependent. Stability is greatest at acidic pH, while the rate of hydrolysis increases significantly with increasing pH.

-

Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, storage at low temperatures is recommended.

Stability in Aqueous Solutions

The stability of NHS esters in aqueous solutions is often described by their half-life (t½), the time it takes for 50% of the compound to hydrolyze. While specific data for this compound is not available, the following table provides representative half-lives for a typical NHS ester at various pH values and temperatures. These values can be used as a general guideline.

| pH | Temperature (°C) | Approximate Half-life (t½) |

| 6.0 | 4 | Several hours to days |

| 7.0 | 4 | 4-5 hours |

| 7.5 | 25 | ~30 minutes |

| 8.0 | 25 | ~10-20 minutes |

| 8.5 | 25 | < 10 minutes |

It is evident that the stability of the NHS ester decreases dramatically as the pH and temperature increase. This necessitates careful control of reaction conditions during bioconjugation to maximize the yield of the desired product.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Qualitative)

This protocol provides a general method for assessing the solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Add 1-2 mg of this compound to a microcentrifuge tube.

-

Add 1 mL of the aqueous buffer to the tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If undissolved solid is present, centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes.

-

Carefully inspect the pellet. The size of the pellet indicates the extent of insolubility.

Protocol for Determining Stability (Hydrolysis Rate)

This protocol describes a method to monitor the hydrolysis of this compound by measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Aqueous buffer at the desired pH (e.g., phosphate buffer, pH 8.0)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Equilibrate the aqueous buffer to the desired temperature in a water bath.

-

Add a small volume of the stock solution to the pre-warmed buffer in a quartz cuvette to achieve the desired final concentration (e.g., 100 µM). The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on the reaction.

-

Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 260 nm over time.

-

Continue monitoring until the absorbance reaches a plateau, indicating complete hydrolysis.

-

The rate of hydrolysis can be determined by plotting the absorbance at 260 nm versus time and fitting the data to a first-order rate equation. The half-life can then be calculated from the rate constant.

Visualizations

Reaction Pathway

The following diagram illustrates the competing reactions of this compound with a primary amine (aminolysis) and water (hydrolysis).

Caption: Competing reaction pathways of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines the key steps in the experimental workflow for determining the stability of this compound.

Caption: Workflow for determining the hydrolysis rate of the NHS ester.

Storage and Handling

To ensure the longevity and reactivity of this compound, the following storage and handling procedures are recommended:

-

Solid Form: Store the solid compound at -20°C in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). A desiccator should be used to minimize exposure to moisture.

-

Stock Solutions: Prepare stock solutions in anhydrous, amine-free organic solvents such as DMSO or DMF. These solutions should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Before opening a vial of the solid compound or a frozen stock solution, it is essential to allow it to warm to room temperature to prevent condensation of moisture.

Safety Precautions

While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds suggests that it should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.

-

Inhalation: Avoid inhaling the dust. Work in a well-ventilated area or under a fume hood.

-

Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, rinse the affected area thoroughly with water.

-

Ingestion: Avoid ingestion.

It is always recommended to consult the supplier's SDS for the most up-to-date and specific safety information.

Conclusion

This compound is a valuable reagent for bioconjugation, but its utility is intrinsically linked to its solubility and stability. While it is readily soluble in common organic solvents, its limited stability in aqueous solutions, particularly at neutral to alkaline pH, requires careful consideration and control of experimental conditions. By understanding the factors that influence its hydrolysis and by following proper storage and handling procedures, researchers can effectively utilize this compound to achieve efficient and reproducible bioconjugation for a wide range of applications.

References

- 1. N-Succinimidyl 4-fluorobenzoate - Wikipedia [en.wikipedia.org]

- 2. CAS#:66134-67-6 | this compound | Chemsrc [chemsrc.com]

- 3. Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction of N-succinimidyl 4-fluorobenzoate with Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between N-succinimidyl 4-fluorobenzoate (SFB) and primary amines. This chemistry is fundamental to the fields of bioconjugation, drug delivery, and molecular imaging, particularly in the context of protein and peptide labeling. This document details the underlying reaction mechanism, summarizes key quantitative data, provides exemplary experimental protocols, and visualizes the core processes.

Core Reaction Mechanism: Acylation of Primary Amines

The fundamental reaction between N-succinimidyl 4-fluorobenzoate and a primary amine is a nucleophilic acyl substitution. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The N-hydroxysuccinimide (NHS) group is an excellent leaving group, facilitating the formation of a stable amide bond between the 4-fluorobenzoyl moiety and the amine-containing molecule. This reaction is also commonly referred to as aminolysis.

The reaction is most efficient with unprotonated primary amines; therefore, the pH of the reaction buffer is a critical parameter. Generally, pH values between 7 and 9 are optimal to ensure a sufficient concentration of the nucleophilic free amine while minimizing the competing hydrolysis of the NHS ester.

Below is a diagram illustrating the step-by-step reaction mechanism.

Quantitative Data Summary

The efficiency of the reaction between N-succinimidyl esters and amines is influenced by several factors, including pH, temperature, and the nature of the reactants. The competing hydrolysis of the NHS ester is a significant consideration in aqueous environments.

| Parameter | Value | Conditions | Reference |

| Second-order rate constant (kh) for hydrolysis of DSP | 1.5 ± 0.1 × 10³ M⁻¹s⁻¹ | Borate buffer (50 mM, pH 8.50) | [1] |

| Pseudo first-order rate constant (k'h) for hydrolysis of DSP | 4.6 ± 0.3 × 10⁻³ s⁻¹ | Borate buffer (50 mM, pH 8.50), analysis between 360 and 660 s | [1] |

| Second-order rate constant (kh,solution) for hydrolysis of DSP in solution | 8.6 ± 0.5 × 10² M⁻¹s⁻¹ | 0.10 mM DSP in borate buffer (pH 8.50, 50 mM) | [1] |

DSP (dithiobis(succinimidyl propionate)) is a related N-hydroxysuccinimide ester, and its hydrolysis kinetics provide insight into the stability of the NHS ester functionality.

The synthesis of radiolabeled [¹⁸F]SFB is a common application, and the efficiency of these syntheses is well-documented.

| Synthesis Method | Decay-Corrected Radiochemical Yield | Total Synthesis Time | Reference |

| Multi-step Synthesis from [¹⁸F]fluoride | 30%-35% | ~80 min | [2][3] |

| Microwave-assisted One-pot Synthesis | 35-45% | < 60 min (including HPLC purification) | [4] |

| One-pot Synthesis from Ethyl 4-(trimethylammonium triflate)benzoate | up to 44% | < 60 min | [5] |

| Cu-mediated Radiofluorination of a Stannyl Derivative | 44 ± 4% | - | [6] |

| One-step from Tributyltin Precursor | 42 ± 4% | - | [7] |

Experimental Protocols

Synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) via a One-Pot Procedure

This protocol is adapted from a microwave-assisted, one-pot synthesis, which offers high radiochemical yields and shorter synthesis times.[4][8]

Materials:

-

[¹⁸F]Fluoride in [¹⁸O]H₂O

-

Kryptofix 222

-

1M aqueous K₂CO₃

-

Acetonitrile (MeCN)

-

Ethyl 4-(N,N,N-trimethylammonium)benzoate triflate

-

Dimethyl sulfoxide (DMSO)

-

Potassium tert-butoxide (KOtBu)

-

O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU)

-

Microwave reactor

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis WCX and HLB)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Drying of [¹⁸F]Fluoride: To the aqueous [¹⁸F]fluoride solution, add Kryptofix 222, aqueous K₂CO₃, and acetonitrile. Evaporate the solvent to dryness to form the reactive [¹⁸F]fluoride-Kryptofix complex.

-

Radiofluorination: Add a solution of ethyl 4-(N,N,N-trimethylammonium)benzoate triflate in DMSO to the dried [¹⁸F]fluoride. Heat the reaction mixture in a microwave reactor (e.g., 50W for 1 minute) to produce ethyl 4-[¹⁸F]fluorobenzoate.

-

Saponification (Deprotection): Add a solution of potassium tert-butoxide in DMSO to the reaction mixture. Heat again in the microwave reactor (e.g., 40W for 1 minute) to hydrolyze the ethyl ester, yielding potassium 4-[¹⁸F]fluorobenzoate.

-

Activation: Add a solution of TSTU in acetonitrile to the reaction mixture and heat (e.g., 30W for 2 minutes) to form crude [¹⁸F]SFB.

-

Purification: The crude [¹⁸F]SFB is then purified, typically by HPLC, to achieve high radiochemical purity.

The following diagram outlines the workflow for this synthesis and purification.

General Protocol for Amine Acylation with SFB

This protocol describes a general procedure for labeling a primary amine-containing molecule (e.g., a peptide or protein) with SFB.

Materials:

-

N-succinimidyl 4-fluorobenzoate (SFB)

-

Amine-containing molecule (e.g., peptide, protein)

-

Reaction Buffer: e.g., 0.1 M sodium phosphate buffer or borate buffer, pH 7.5-8.5

-

Quenching reagent (optional): e.g., 1 M Tris buffer, pH 8.0

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Dissolution of Reactants: Dissolve the amine-containing molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL). Dissolve SFB in a water-miscible organic solvent (e.g., DMSO or DMF) to a high concentration (e.g., 10-100 mM).

-

Reaction: Add a molar excess of the SFB solution to the solution of the amine-containing molecule. The exact molar ratio will depend on the number of primary amines to be labeled and should be optimized. Allow the reaction to proceed at room temperature or 4°C for 1-4 hours.

-

Quenching (Optional): To stop the reaction and consume any unreacted SFB, a quenching reagent with a primary amine, such as Tris buffer, can be added.

-

Purification: Remove the unreacted SFB and the NHS byproduct from the labeled molecule using an appropriate purification method based on the properties of the product (e.g., size-exclusion chromatography for proteins).

Important Considerations and Applications

-

Competition with Hydrolysis: The hydrolysis of the NHS ester is a competing reaction that reduces the efficiency of aminolysis. This is more pronounced at higher pH values and longer reaction times.[1]

-

Selectivity: While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic residues such as tyrosines, serines, and threonines can occur, especially at high concentrations of the labeling reagent.[9][10]

-

Applications in Drug Development and Imaging: The radiolabeled version, [¹⁸F]SFB, is a widely used prosthetic group for labeling biomolecules for Positron Emission Tomography (PET) imaging.[6][8] This allows for the non-invasive in vivo tracking of drugs, antibodies, and peptides, providing crucial information for drug development and diagnostics.

This guide provides a foundational understanding of the reaction between N-succinimidyl 4-fluorobenzoate and amines. For specific applications, optimization of reaction conditions is essential to achieve the desired labeling efficiency and product purity.

References

- 1. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 6. Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fully automated 18F-fluorination of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) for indirect labelling of nanobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave-assisted One-pot Synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.rug.nl [research.rug.nl]

- 10. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate Derivatives for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-dioxopyrrolidin-1-yl 4-fluorobenzoate (commonly known as N-succinimidyl 4-fluorobenzoate, SFB) and its derivatives. This class of compounds serves as a valuable tool for the modification of proteins, peptides, and other biomolecules. The introduction of a 4-fluorobenzoyl moiety can significantly impact the biological activity, metabolic stability, and binding affinity of the target molecule, making these derivatives of high interest in drug discovery and chemical biology.

Core Principles and Applications

This compound is an amine-reactive reagent. The N-hydroxysuccinimide (NHS) ester is highly susceptible to nucleophilic attack by primary amines, such as the N-terminal amine of a polypeptide chain or the ε-amino group of a lysine residue. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

The incorporation of a fluorine atom into the benzoyl group offers several advantages in drug design and development. Fluorine's high electronegativity and small size can alter the electronic properties of the molecule, influencing its binding to target enzymes or receptors. This modification can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and improve membrane permeability. Consequently, 4-fluorobenzoic acid derivatives have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.

Synthesis and Characterization

The synthesis of this compound (SFB) is typically achieved by activating 4-fluorobenzoic acid with a coupling agent, followed by reaction with N-hydroxysuccinimide. A common method involves the use of dicyclohexylcarbodiimide (DCC) or N,N'-disuccinimidyl carbonate.[1][2] The non-radiolabeled compound can be synthesized with good yields and purity.

For research in positron emission tomography (PET), the radiolabeled analogue, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), is a widely used prosthetic group for labeling biomolecules.[1][3][4] The synthesis of [¹⁸F]SFB has been extensively studied and optimized, with both multi-step and one-step methods available.[1][5]

Physicochemical and Spectroscopic Data

Below are tables summarizing key physicochemical and spectroscopic data for N-succinimidyl 4-fluorobenzoate and related precursors.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Reference |

| N-Succinimidyl 4-fluorobenzoate (SFB) | C₁₁H₈FNO₄ | 237.19 | 119-120 | [6][7] |

| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 185-188 | [6] |

| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.09 | 96-99 | [6] |

| N-Succinimidyl 4-iodobenzoate | C₁₁H₈INO₄ | 345.09 | 138.1-139.3 | [8] |

Table 1: Physicochemical Properties

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| N-Succinimidyl 4-fluorobenzoate (SFB) | 8.15 (m, 2H), 7.18 (m, 2H), 2.89 (s, 4H) | 169.4, 166.9 (d, J = 259.4 Hz), 161.0, 133.5 (d, J = 9.9 Hz), 121.4 (d, J = 3.0 Hz), 116.4 (d, J = 22.4 Hz), 25.8 | [6] |

| N-Succinimidyl 4-iodobenzoate | 7.9 (d, J = 8.4 Hz, 2H), 7.83 (d, J = 8.4 Hz, 2H), 2.9 (s, 4H) | Not provided | [8] |

Table 2: NMR Spectroscopic Data

Biological Activity of 4-Fluorobenzoic Acid Derivatives

The introduction of a 4-fluorobenzoyl group can impart a range of biological activities. The following table summarizes the in vitro activity of various derivatives of 4-fluorobenzoic acid.

| Compound Class | Assay | Target Organism/Cell Line | IC₅₀ (µM) | Reference |

| Schiff base of 4-fluorobenzohydrazide (4f) | DPPH radical scavenging | - | 25.57 ± 7.41 | [9] |

| Schiff base of 4-fluorobenzohydrazide (4a) | DPPH radical scavenging | - | 40.90 ± 1.92 | [9] |

| Schiff base of 4-fluorobenzohydrazide (4b) | DPPH radical scavenging | - | 34.77 ± 1.03 | [9] |

| 1,3,4-Oxadiazole from 4-fluorobenzohydrazide (5a) | DPPH radical scavenging | - | 52.67 ± 4.98 | [9] |

| Tetrahydroacridine with 2-fluorobenzoic acid moiety (3c) | Acetylcholinesterase (AChE) inhibition | - | Data not in µM | [10] |

| Tetrahydroacridine with 2-fluorobenzoic acid moiety (3c) | Butyrylcholinesterase (BChE) inhibition | - | Data not in µM | [10] |

Table 3: In Vitro Biological Activity Data

Experimental Protocols

Synthesis of N-Succinimidyl 4-fluorobenzoate (Non-radiolabeled)

This protocol is adapted from methods for synthesizing NHS esters from carboxylic acids.[11][12]

Materials:

-

4-Fluorobenzoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Disuccinimidyl carbonate

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous dichloromethane (DCM) or ethyl acetate

-

Triethylamine (if using di(N-succinimidyl) carbonate)[13]

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-fluorobenzoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the flask with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product by NMR and mass spectrometry.

General Protocol for Protein Labeling with SFB

This protocol provides a general procedure for labeling a protein with N-succinimidyl 4-fluorobenzoate.[14]

Materials:

-

Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-8.5)

-

N-Succinimidyl 4-fluorobenzoate (SFB)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column for purification

Procedure:

-

Prepare a stock solution of SFB in anhydrous DMF or DMSO.

-

Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer (e.g., sodium bicarbonate).

-

Add the desired molar excess of the SFB stock solution to the protein solution while gently vortexing. The optimal molar excess will need to be determined empirically for each protein.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C for 4-12 hours, with gentle mixing.

-

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Purify the 4-fluorobenzoylated protein from unreacted SFB and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer.

-

Characterize the labeled protein to determine the degree of labeling using techniques such as mass spectrometry.

Visualizations

Caption: General workflow for the synthesis of SFB.

Caption: Experimental workflow for protein labeling with SFB.

Caption: Logical diagram of signaling pathway modulation.

References

- 1. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. One-Step Synthesis of N-Succinimidyl-4-[18F]Fluorobenzoate ([18F]SFB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Succinimidyl 4-fluorobenzoate - Wikipedia [en.wikipedia.org]

- 8. Fully automated 18F-fluorination of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) for indirect labelling of nanobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]

- 13. Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds [mdpi.com]

- 14. Labeling proteins with fluorine-18 using N-succinimidyl 4-[18F]fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of [¹⁸F]SFB: A Prosthetic Group Revolutionizing PET Imaging

A Technical Guide for Researchers and Drug Development Professionals

The development of novel radiotracers is a cornerstone of advancing positron emission tomography (PET) imaging, a powerful in vivo imaging technique for visualizing and quantifying physiological processes at the molecular level. Among the radionuclides of choice, Fluorine-18 (¹⁸F) stands out due to its near-ideal physical and nuclear properties, including a convenient half-life of 109.7 minutes and low positron energy (0.635 MeV), which contributes to high-resolution images.[1][2][3][4] However, the direct incorporation of ¹⁸F into many biomolecules can be challenging due to harsh reaction conditions. This has led to the development of prosthetic groups, or bifunctional labeling agents, that can be pre-labeled with ¹⁸F and then conjugated to a target molecule under milder conditions. One such prosthetic group, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), has emerged as a versatile and widely used tool for the ¹⁸F-labeling of peptides, proteins, and other biomolecules.[5][6][7]

The Discovery and Significance of [¹⁸F]SFB

[¹⁸F]SFB is an acylation agent that reacts primarily with amine groups, such as the N-terminus of a peptide or the epsilon-amino group of lysine residues, to form a stable amide bond.[6] Its synthesis was first reported in 1992, providing a reliable method to introduce the 4-[¹⁸F]fluorobenzoyl moiety into biomolecules.[6] The use of [¹⁸F]SFB offers several advantages, including the potential for good conjugation yields and the metabolic stability of the resulting radiolabeled conjugate.[5] These characteristics have made [¹⁸F]SFB an optimal reagent for the development of novel PET tracers targeting a wide range of biological processes.[5]

Synthesis of [¹⁸F]SFB: From Multi-Step to Single-Step Approaches

The production of [¹⁸F]SFB has evolved from laborious multi-step procedures to more streamlined single-step methods, significantly reducing synthesis time and improving accessibility.

The Traditional Three-Step Synthesis

The conventional and most widely used method for synthesizing [¹⁸F]SFB is a three-step process.[8][9] This procedure begins with the nucleophilic [¹⁸F]fluorination of a precursor, typically a quaternary ammonium salt like 4-formyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate, to produce 4-[¹⁸F]fluorobenzaldehyde.[5] The aldehyde is then oxidized to 4-[¹⁸F]fluorobenzoic acid.[5] In the final step, the carboxylic acid is activated and reacted with an N-hydroxysuccinimide ester, often using N,N'-disuccinimidyl carbonate, to yield [¹⁸F]SFB.[5][10] While reliable, this multi-step synthesis can be time-consuming, with total synthesis and purification times of around 80-120 minutes.[5][7]

Advancements in One-Step Synthesis

To overcome the limitations of the multi-step approach, researchers have developed more efficient one-step syntheses of [¹⁸F]SFB. These methods often utilize diaryliodonium salts or spirocyclic iodonium ylide precursors, which can undergo nucleophilic [¹⁸F]fluorination directly to form [¹⁸F]SFB, eliminating the need for intermediate oxidation and activation steps.[11][12] Another promising one-step method involves the use of a tin precursor.[8] These advancements have the potential to simplify the automation of [¹⁸F]SFB production and reduce the formation of volatile radioactive side-products.[8][12]

The following diagram illustrates the conceptual workflow of both the traditional three-step and the more recent one-step synthesis approaches.

Caption: Comparison of [¹⁸F]SFB synthesis pathways.

Quantitative Data on [¹⁸F]SFB Synthesis

The efficiency of [¹⁸F]SFB synthesis is a critical factor for its practical application. The following tables summarize key quantitative data from various reported methods.

Table 1: Radiochemical Yield and Synthesis Time of [¹⁸F]SFB